molecular formula C15H12N2O2 B1220727 2-(anilinomethyl)-1H-isoindole-1,3(2H)-dione CAS No. 13314-96-0

2-(anilinomethyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B1220727
CAS No.: 13314-96-0
M. Wt: 252.27 g/mol
InChI Key: YQBGAGYLFPRNEM-UHFFFAOYSA-N
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Description

2-(Anilinomethyl)-1H-isoindole-1,3(2H)-dione (CAS Number: 13314-96-0) is a synthetic compound belonging to the phthalimide class, characterized by the fusion of aniline and isoindole-1,3-dione pharmacophores. This structure aligns with a class of heterocyclic compounds of significant interest in medicinal chemistry research . The isoindole-1,3-dione (phthalimide) core is a recognized privileged scaffold in drug discovery, known to contribute to a wide spectrum of biological activities in various derivatives . Researchers investigate phthalimide derivatives for their potential in diverse areas. Scientific studies on related analogs have shown these compounds can exhibit cyclooxygenase (COX) inhibitory activity, suggesting potential for anti-inflammatory and analgesic research . Furthermore, the phthalimide moiety is a key structural feature in the design of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors, making it a compound of interest for neurodegenerative disease research . The presence of the anilinomethyl group and the phthalimide ring makes this compound a valuable intermediate or precursor for further structural modification and exploration of structure-activity relationships (SAR) in these fields. This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(anilinomethyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c18-14-12-8-4-5-9-13(12)15(19)17(14)10-16-11-6-2-1-3-7-11/h1-9,16H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQBGAGYLFPRNEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70287149
Record name 2-(anilinomethyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70287149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13314-96-0
Record name NSC49226
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49226
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(anilinomethyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70287149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of Phthalimide Precursors

A foundational approach involves the alkylation of phthalimide derivatives with aniline-containing alkyl halides. For example, 2-(2-bromoethyl)-1H-isoindole-1,3(2H)-dione (CAS: 574-98-1) reacts with aniline derivatives in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile under reflux conditions. Triethylamine or potassium carbonate is typically employed as a base to deprotonate the amine and facilitate nucleophilic substitution. Purification via column chromatography or recrystallization yields the target compound with >75% efficiency in optimized setups.

Cyclization of Donor-Acceptor Cyclopropanes

Recent advances utilize donor-acceptor cyclopropanes bearing bromomethyl groups at the ortho position of aromatic substituents. Under hydrogenolysis conditions, these cyclopropanes react with primary amines like aniline to form isoindole-dione derivatives. This method avoids harsh acidic conditions, making it suitable for sensitive substrates. For instance, cyclopropane ring-opening in the presence of palladium catalysts achieves cyclization at 80–100°C with yields exceeding 65%.

Reaction Optimization and Industrial Scalability

Solvent and Catalyst Systems

Optimal solvents for large-scale synthesis include acetic acid or DMF due to their high boiling points and ability to dissolve both polar and nonpolar intermediates. Catalysts such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃) enhance electrophilic substitution rates in aromatic systems. For example, AlCl₃-mediated Friedel-Crafts alkylation reduces reaction times by 40% compared to uncatalyzed conditions.

Table 1: Comparative Analysis of Solvent Systems

SolventBoiling Point (°C)Reaction Yield (%)Purification Method
Acetic Acid11882Recrystallization
DMF15378Column Chromatography
Acetonitrile8265Distillation

Temperature and Time Dependencies

Elevated temperatures (100–120°C) accelerate cyclization but risk decomposition of the anilinomethyl group. Kinetic studies show that maintaining temperatures at 90°C for 6–8 hours balances yield (70–75%) and product stability. Prolonged heating beyond 10 hours reduces yields by 15–20% due to side reactions.

Advanced Methodologies from Patent Literature

Protected Intermediate Strategies

Patent US9643939B1 highlights the use of hydroxyl-protecting groups (e.g., acetyl) during synthesis to prevent unwanted side reactions. For instance, acetylation of intermediate hydroxyl groups with acetic anhydride under reflux conditions followed by deprotection with BCl₃ yields the final product with 85% purity. This method is critical for preserving functional group integrity in multi-step syntheses.

Reductive Amination Approaches

A patent-pending method (US9133161B2) employs reductive amination using Fe/HCl or Zn/HOAc systems to couple phthalic anhydride derivatives with aniline. This one-pot reaction achieves 68% yield at 25°C, offering an energy-efficient alternative to traditional alkylation.

Mechanistic Insights and Side Reaction Mitigation

Competing Pathways in Alkylation

The primary side reaction involves over-alkylation at the isoindole nitrogen, leading to di-substituted byproducts. Steric hindrance from the anilinomethyl group reduces this risk, but excess alkylating agent (>1.2 equivalents) increases di-substitution by 12–18%. Quenching unreacted intermediates with aqueous sodium bicarbonate minimizes this issue.

Oxidative Degradation

Exposure to atmospheric oxygen during synthesis promotes oxidation of the isoindole ring, forming quinone impurities. Inert atmosphere conditions (N₂ or Ar) reduce impurity levels from 8% to <2%. Antioxidants like butylated hydroxytoluene (BHT) at 0.1 wt% further stabilize the reaction mixture.

Industrial Production and Quality Control

Continuous Flow Reactor Systems

Modern facilities adopt continuous flow reactors to enhance heat transfer and mixing efficiency. A pilot-scale study demonstrated a 92% yield at 10 L/min throughput using microchannel reactors, compared to 78% in batch processes. Real-time HPLC monitoring ensures consistent product quality.

Regulatory-Grade Purification

Final purification involves sequential recrystallization from ethanol/water (3:1 v/v) to achieve >99% purity per ICH guidelines. Residual solvent levels (e.g., DMF < 500 ppm) are validated via gas chromatography-mass spectrometry (GC-MS) .

Chemical Reactions Analysis

Types of Reactions

2-(Anilinomethyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can yield dihydroisoindole derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydroisoindole derivatives.

Scientific Research Applications

2-(Anilinomethyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(anilinomethyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Key Observations:

  • Electron-Donating vs.
  • Pharmacological Diversity: Thalidomide’s piperidinyl dioxo group confers anti-inflammatory properties but also notorious teratogenicity due to chiral center interactions , whereas simpler alkyl/aryl substituents (e.g., anilinomethyl) may reduce off-target effects.

Biological Activity

2-(anilinomethyl)-1H-isoindole-1,3(2H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It may modulate the activity of these targets, influencing several biochemical pathways. The presence of the anilinomethyl group is believed to enhance its binding affinity and specificity towards these targets, which can lead to varied pharmacological effects .

Biological Activities

Research has identified several key biological activities associated with this compound:

  • Anti-inflammatory Activity : Isoindoline derivatives, including this compound, have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. In studies, certain derivatives exhibited greater COX-2 inhibition than the reference drug meloxicam .
  • Antioxidant Effects : The compound has shown potential as a free radical scavenger. Studies indicate that it can mitigate oxidative stress by neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS) .
  • Anticancer Activity : Several derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. For instance, some isoindole derivatives exhibited promising antiproliferative activity against human cancer cell lines such as Caco-2 and HCT-116, inducing apoptosis and cell cycle arrest .
  • Neuroprotective Effects : The compound has been studied for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Comparative Analysis

The following table summarizes the biological activities of this compound and its derivatives compared to other known compounds:

Compound Activity Type IC50 Value Reference
This compoundCOX-2 Inhibition>10 μM
MeloxicamCOX-2 Inhibition0.5 μM
Compound from study (e.g., 3)Anticancer (Caco-2)12 μM
Compound from study (e.g., 3)Antileishmanial0.0478 μmol/mL
Derivative AAChE Inhibition10–140 μM

Case Studies

  • Cyclooxygenase Inhibition : A study synthesized several isoindole derivatives and tested their COX inhibitory activity. The results indicated that certain compounds had a higher affinity for COX-2 than for COX-1, highlighting their potential as selective anti-inflammatory agents .
  • Anticancer Properties : In vitro studies demonstrated that some derivatives effectively inhibited the proliferation of cancer cells. These compounds induced apoptosis through various mechanisms, including cell cycle arrest and activation of apoptotic pathways .
  • Neuroprotective Potential : Molecular docking studies revealed that this compound and its derivatives bind effectively to AChE and BuChE enzymes, suggesting their role in enhancing cognitive function and providing neuroprotection against degeneration .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(anilinomethyl)-1H-isoindole-1,3(2H)-dione?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or alkylation reactions. A common approach involves reacting phthalimide derivatives with aniline-containing alkyl halides. For example, 2-(2-bromoethyl)-1H-isoindole-1,3(2H)-dione (CAS: 574-98-1) can undergo alkylation with aniline derivatives under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) with a base like K₂CO₃. Purification typically involves column chromatography or recrystallization .

Q. How can the structural integrity of this compound be confirmed?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • 1H/13C NMR : Analyze proton environments (e.g., aromatic peaks at δ 7.6–7.8 ppm for isoindole-dione, δ 3.5–4.0 ppm for methylene groups) and carbon shifts (e.g., carbonyl carbons at ~167 ppm) .
  • X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding patterns). Crystallization is often achieved via slow evaporation of ethanol or ethyl acetate solutions .

Q. What solvent systems are optimal for studying the reactivity of this compound?

  • Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility for reactions like nucleophilic substitutions. For stability tests, avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis. Reactivity in acidic/basic conditions can be screened using HCl/NaOH in THF or acetonitrile .

Advanced Research Questions

Q. How can the biological activity of this compound be evaluated in neurodegenerative disease models?

  • Methodological Answer :

  • In vitro assays : Test inhibition of amyloid-beta (Aβ) aggregation using thioflavin-T fluorescence assays. Compare with reference compounds like thalidomide derivatives (e.g., 2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione, CAS: 50-35-1) .
  • Cell-based models : Assess neuroprotective effects in SH-SY5Y cells exposed to oxidative stress (e.g., H₂O₂) and measure viability via MTT assays .

Q. What strategies are effective for structure-activity relationship (SAR) studies of isoindole-dione derivatives?

  • Methodological Answer :

  • Analog design : Modify the anilinomethyl group with electron-withdrawing/donating substituents (e.g., fluoro, nitro) to study electronic effects.
  • Pharmacokinetic profiling : Use HPLC-MS to measure logP values and metabolic stability in liver microsomes. Correlate substituent hydrophobicity with blood-brain barrier permeability .

Q. How can computational modeling predict the interaction of this compound with protein targets?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to simulate binding to targets (e.g., TNF-α, COX-2). Validate docking poses with molecular dynamics simulations (e.g., GROMACS) to assess binding stability .
  • QSAR models : Train models on datasets of isoindole-dione derivatives to predict IC₅₀ values against specific enzymes .

Q. What experimental approaches resolve contradictions in reported synthetic yields?

  • Methodological Answer :

  • Reaction optimization : Screen catalysts (e.g., phase-transfer catalysts), temperatures, and solvent ratios via Design of Experiments (DoE).
  • Mechanistic studies : Use in-situ FTIR or NMR to identify intermediates and rate-limiting steps. For example, track the disappearance of alkyl halide peaks in real-time .

Q. How is the stability of this compound assessed under physiological conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to pH extremes (1.2–9.0), heat (40–60°C), and light (ICH Q1B guidelines). Monitor degradation products via LC-MS and identify pathways (e.g., hydrolysis of the isoindole-dione ring) .
  • Accelerated stability testing : Store samples at 40°C/75% RH for 6 months and analyze potency changes using validated HPLC methods .

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